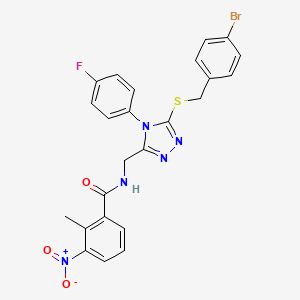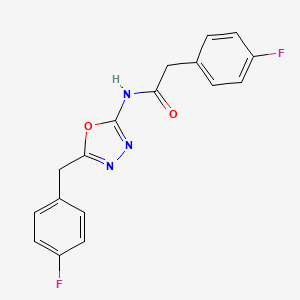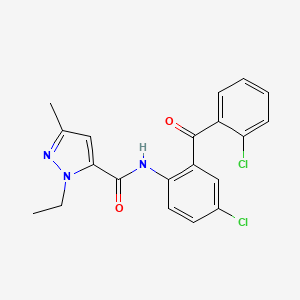
N-(2-Cyclopropylcyclobutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclopropylcyclobutyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine receptor agonists. CCPA has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, cardiovascular medicine, and cancer research.
Mécanisme D'action
N-(2-Cyclopropylcyclobutyl)prop-2-enamide acts as a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. Activation of the A1 adenosine receptor by N-(2-Cyclopropylcyclobutyl)prop-2-enamide leads to the inhibition of adenylate cyclase and the activation of potassium channels, which results in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. This mechanism of action is responsible for the neuroprotective, vasodilatory, and anti-tumor effects of N-(2-Cyclopropylcyclobutyl)prop-2-enamide.
Biochemical and physiological effects:
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-tumor activity, and anti-inflammatory activity. In animal models, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to reduce brain damage after stroke and traumatic brain injury, lower blood pressure in hypertensive rats, inhibit the growth of cancer cells in vitro, and reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has several advantages for lab experiments, including its selective agonist activity for the A1 adenosine receptor, its well-established synthesis method, and its potential therapeutic applications in various medical fields. However, N-(2-Cyclopropylcyclobutyl)prop-2-enamide also has several limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for N-(2-Cyclopropylcyclobutyl)prop-2-enamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in clinical trials, and the exploration of its mechanisms of action in different tissues and disease models. Additionally, the development of novel N-(2-Cyclopropylcyclobutyl)prop-2-enamide derivatives with improved bioavailability and selectivity for the A1 adenosine receptor could lead to the discovery of new therapeutic agents for various medical fields.
Méthodes De Synthèse
N-(2-Cyclopropylcyclobutyl)prop-2-enamide can be synthesized through a multistep process, which involves the reaction of cyclopropylcyclobutanone with propargyl bromide, followed by reduction with lithium aluminum hydride and reaction with ethyl chloroformate. The final product is obtained by reacting the intermediate compound with propargylamine. The synthesis of N-(2-Cyclopropylcyclobutyl)prop-2-enamide is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical fields. In neuroscience, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce the severity of brain damage in animal models of stroke and traumatic brain injury. In cardiovascular medicine, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension. In cancer research, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-cyclopropylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-9-6-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTHURLOPPPQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopropylcyclobutyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667350.png)
![1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2667352.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/no-structure.png)





![4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2667365.png)


![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)